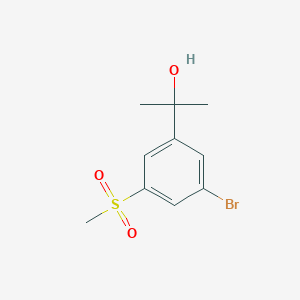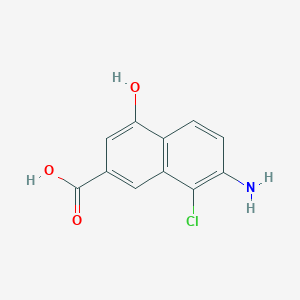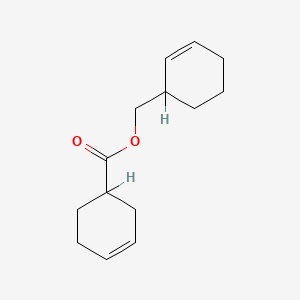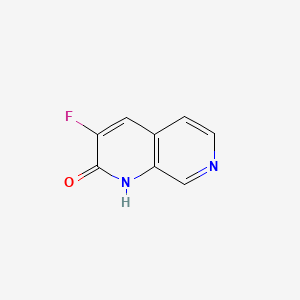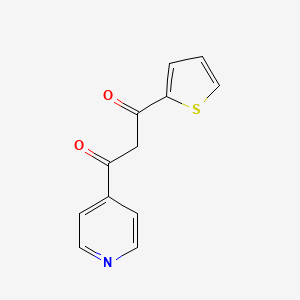
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione is an organic compound that features a pyridine ring and a thiophene ring connected by a propane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione can be synthesized through a multi-step process involving the condensation of pyridine and thiophene derivatives. One common method involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde under basic conditions to form the intermediate chalcone, which is then subjected to cyclization to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Aplicaciones Científicas De Investigación
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Used as a precursor for synthesizing various heterocyclic derivatives.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its analgesic and sedative properties.
Uniqueness: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione is unique due to its combination of pyridine and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
85903-25-9 |
|---|---|
Fórmula molecular |
C12H9NO2S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
1-pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H9NO2S/c14-10(9-3-5-13-6-4-9)8-11(15)12-2-1-7-16-12/h1-7H,8H2 |
Clave InChI |
FFHNDRMNLBJSHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



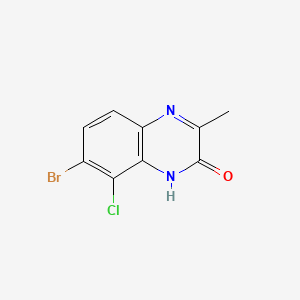
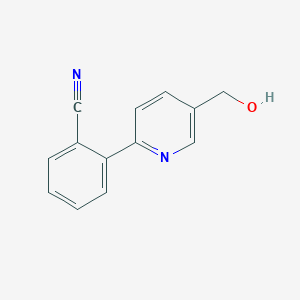
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
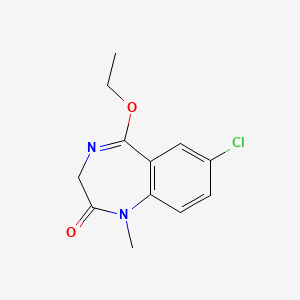
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
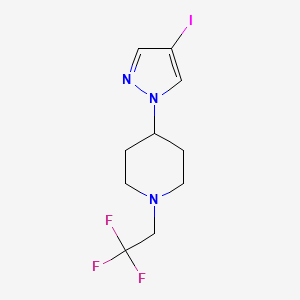
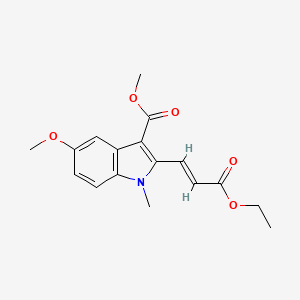
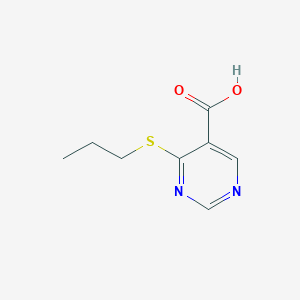
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
